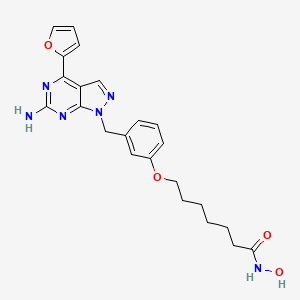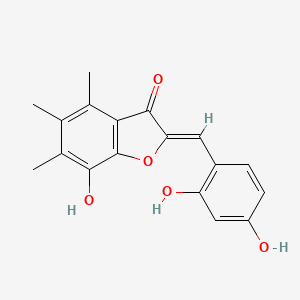
Tyrosinase-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosinase-IN-9 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the biosynthesis of melanin Tyrosinase is responsible for the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, which polymerize to form melanin
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-9 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.
化学反应分析
Types of Reactions: Tyrosinase-IN-9 primarily undergoes oxidation and reduction reactions due to its interaction with the active site of tyrosinase. It can also participate in substitution reactions where functional groups are modified to enhance its inhibitory properties.
Common Reagents and Conditions:
Oxidation: In the presence of molecular oxygen, this compound can be oxidized to form reactive intermediates.
Reduction: Reducing agents such as ascorbic acid can be used to revert oxidized forms of this compound back to their active state.
Substitution: Various nucleophiles can be introduced to modify the functional groups on this compound, enhancing its binding affinity to tyrosinase.
Major Products: The major products formed from these reactions are typically modified versions of this compound with enhanced inhibitory activity. These modifications can improve the compound’s stability, solubility, and efficacy.
科学研究应用
Tyrosinase-IN-9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential therapeutic applications in treating hyperpigmentation disorders.
Medicine: Explored for its potential use in developing treatments for conditions such as melasma and age spots.
Industry: Incorporated into cosmetic formulations aimed at skin lightening and anti-aging products.
作用机制
Tyrosinase-IN-9 exerts its effects by binding to the active site of tyrosinase, where it interacts with the copper ions essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s ability to hydroxylate monophenols and oxidize o-diphenols, thereby reducing melanin production. The molecular targets include the copper ions and the surrounding amino acid residues in the active site, which are crucial for the enzyme’s function.
相似化合物的比较
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetic products for skin lightening.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin care products.
Hydroquinone: A potent inhibitor of melanin synthesis, though its use is regulated due to potential side effects.
Uniqueness of Tyrosinase-IN-9: this compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of causing adverse effects, making it a safer option for long-term use in cosmetic and therapeutic applications. Additionally, its chemical structure allows for modifications that can further enhance its efficacy and stability.
属性
分子式 |
C18H16O5 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-4,5,6-trimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-8-9(2)15-17(22)14(23-18(15)16(21)10(8)3)6-11-4-5-12(19)7-13(11)20/h4-7,19-21H,1-3H3/b14-6- |
InChI 键 |
NJXDQLQSUFDATH-NSIKDUERSA-N |
手性 SMILES |
CC1=C(C2=C(C(=C1C)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O)C |
规范 SMILES |
CC1=C(C2=C(C(=C1C)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
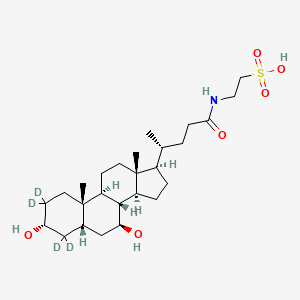
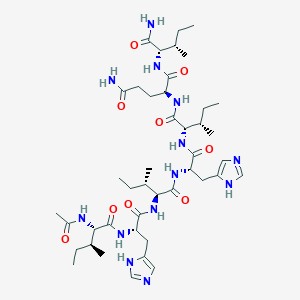
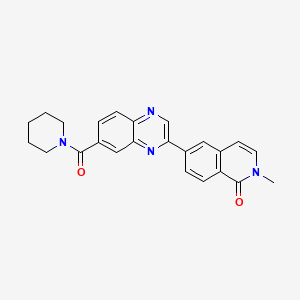

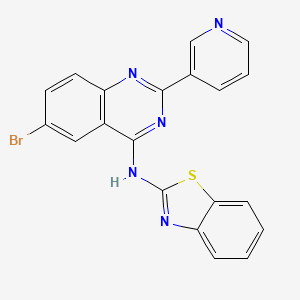
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
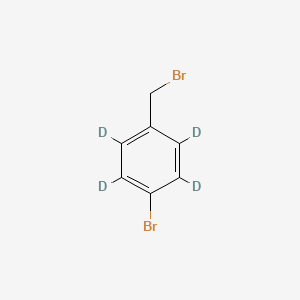
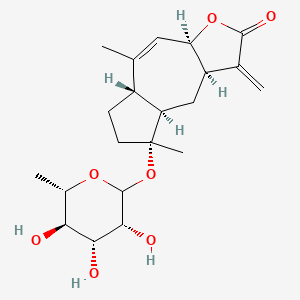

![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)
